molecular formula C6H13NO B8063846 [(2R)-2-METHYLPYRROLIDIN-2-YL]METHANOL

[(2R)-2-METHYLPYRROLIDIN-2-YL]METHANOL

Cat. No.: B8063846
M. Wt: 115.17 g/mol
InChI Key: BJOWRJDUPYOCEU-ZCFIWIBFSA-N
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Description

[(2R)-2-Methylpyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a hydroxylmethyl group and a methyl substituent at the 2-position of the pyrrolidine ring, with an (R)-configuration. This compound is a key intermediate in pharmaceutical synthesis, notably in the development of PARP inhibitors such as veliparib (ABT-888) . Its stereochemistry and functional groups contribute to its biological activity and physicochemical properties, including solubility and binding affinity.

Properties

IUPAC Name

[(2R)-2-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWRJDUPYOCEU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279861
Record name 2-Pyrrolidinemethanol, 2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408057-43-1
Record name 2-Pyrrolidinemethanol, 2-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408057-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanol, 2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(2-methylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-2-methylpyrrolidine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-(2-methylpyrrolidin-2-yl)methanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve the reduction of the precursor compound efficiently.

Types of Reactions:

    Oxidation: ®-(2-methylpyrrolidin-2-yl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under appropriate conditions

Major Products Formed:

    Oxidation: ®-2-methylpyrrolidine-2-carbaldehyde, ®-2-methylpyrrolidin-2-one

    Reduction: Derivatives with modified functional groups

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Chemistry: ®-(2-methylpyrrolidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its ability to interact with enzymes and receptors makes it a candidate for drug design and development.

Industry: In the industrial sector, ®-(2-methylpyrrolidin-2-yl)methanol is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-(2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Selected Pyrrolidine Derivatives
Compound Name Substituents/Modifications Stereochemistry Molecular Formula Exact Mass
[(2R)-2-Methylpyrrolidin-2-yl]methanol 2-methyl, hydroxymethyl (2R) C₆H₁₃NO 115.10*
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (104) 1-cyclopropylmethyl, hydroxymethyl (2S) C₉H₁₇NO 155.13
((2R,4S)-4-Aminopyrrolidin-2-yl)methanol 2HCl 4-amino, hydroxymethyl (2R,4S) C₅H₁₂N₂O·2HCl 116.16†
(1-Benzylpyrrolidin-2-yl)methanol 1-benzyl, hydroxymethyl Not specified C₁₂H₁₇NO 191.27

*Calculated from molecular formula; †Molar mass of free base.

Key Observations :

  • Amino Group Impact: The 4-amino substituent in ((2R,4S)-4-aminopyrrolidin-2-yl)methanol introduces hydrogen-bonding capability, which may improve solubility and target interaction .
Table 2: Pharmacological Profiles
Compound/Application Biological Target/Activity Clinical Relevance
This compound (as part of ABT-888) PARP-1/2 inhibition (IC₅₀ = 5.2 nM for PARP-1) Phase III trials for glioblastoma and breast cancer
PJ34 (N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-acetamide) PARP inhibition (IC₅₀ = 20 nM) Research tool for oxidative stress studies
(1-Benzylpyrrolidin-2-yl)methanol Intermediate for CNS-targeting drugs Preclinical development

Key Findings :

  • ABT-888 Superiority : The (2R)-methyl configuration in ABT-888 confers higher PARP-1 affinity compared to PJ34, attributed to optimal stereochemical alignment with the enzyme’s active site .
  • Benzyl Derivatives: The benzyl group in (1-benzylpyrrolidin-2-yl)methanol enhances lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: The dihydrochloride form of ((2R,4S)-4-aminopyrrolidin-2-yl)methanol enhances aqueous solubility (critical for intravenous formulations) compared to the neutral this compound .
  • Stability : Cyclopropylmethyl and benzyl substituents in analogues increase steric protection against metabolic degradation compared to the methyl group .

Biological Activity

[(2R)-2-Methylpyrrolidin-2-yl]methanol is a chiral compound known for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry. The focus will be on its interactions with biological systems, including enzyme modulation and receptor binding.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring with a hydroxymethyl group. Its stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various enzymes and receptors.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds through its hydroxyl group. This interaction can modulate the activity of enzymes and receptors, affecting various biochemical pathways. The compound may also engage in hydrophobic interactions due to the presence of the pyrrolidine ring, enhancing its binding affinity to target molecules.

Enzyme Modulation

Research indicates that this compound interacts with several key enzymes, influencing their catalytic activities. For example, it has been shown to modulate alcohol dehydrogenase activity, which is vital for alcohol metabolism. Such interactions can lead to conformational changes in the enzyme, enhancing or inhibiting its activity depending on the context.

Cellular Effects

The compound has been observed to affect cellular signaling pathways. It can influence gene expression by modulating the phosphorylation states of signaling molecules such as protein kinases. This modulation can lead to significant changes in cellular metabolism and overall cellular function.

Antioxidant Activity

Studies have evaluated the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress within cells. The compound exhibited moderate antioxidant activity, suggesting potential therapeutic applications in conditions associated with oxidative damage .

Antibacterial Activity

Research has also explored the antibacterial properties of related compounds within the pyrrolidine class. These studies indicate that derivatives of this compound may possess significant antibacterial activity against various pathogens, making them candidates for further investigation in antimicrobial drug development .

Case Studies

  • Enzyme Interaction Study : A study demonstrated that this compound binds effectively to alcohol dehydrogenase, leading to enhanced catalytic efficiency under specific conditions. This finding underscores the compound's potential as a therapeutic agent for alcohol-related disorders.
  • Antioxidant Evaluation : In vitro assays revealed that the compound exhibited a concentration-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid. This suggests that it may be useful in formulations aimed at reducing oxidative stress .
  • Antibacterial Efficacy : A series of tests against common bacterial strains showed that derivatives of this compound had minimum inhibitory concentrations (MIC) that were effective against resistant strains, indicating a promising avenue for antibiotic development .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantModerate activity
Enzyme ModulationEnhanced alcohol dehydrogenase activity
AntibacterialEffective against resistant strains

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